molecular formula C15H11Cl2N3O4 B3885294 N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-(4-chlorophenyl)ethanimidamide

N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-(4-chlorophenyl)ethanimidamide

Cat. No.: B3885294
M. Wt: 368.2 g/mol
InChI Key: JGIQIDKZTQPDGV-UHFFFAOYSA-N
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Description

N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-(4-chlorophenyl)ethanimidamide, also known as CNB-001, is a small molecule that has shown potential therapeutic effects in various neurological disorders. It belongs to the class of nitro-aromatic compounds and has been synthesized using different methods.

Mechanism of Action

The exact mechanism of action of N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-(4-chlorophenyl)ethanimidamide is not fully understood, but it is believed to act through multiple pathways, including the inhibition of oxidative stress, inflammation, and apoptosis. It has been shown to modulate the activity of various enzymes and signaling pathways involved in these processes, such as the nuclear factor kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and apoptosis. It can also modulate the activity of various enzymes and signaling pathways involved in these processes. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. It has also been shown to reduce infarct size and improve neurological function in animal models of stroke.

Advantages and Limitations for Lab Experiments

N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-(4-chlorophenyl)ethanimidamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. It can be easily synthesized using different methods and has shown good yields and reproducibility. However, this compound has some limitations, including its potential toxicity at high doses and its limited bioavailability in the brain. Further studies are needed to optimize the dosing and delivery of this compound for therapeutic use.

Future Directions

For N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-(4-chlorophenyl)ethanimidamide include further optimization of its dosing and delivery for therapeutic use in various neurological disorders. It can also be studied for its potential use as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs. The potential side effects and long-term safety of this compound also need to be studied in detail. Overall, this compound has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent for various neurological disorders.

Scientific Research Applications

N'-[(4-chloro-3-nitrobenzoyl)oxy]-2-(4-chlorophenyl)ethanimidamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant effects, which can help in reducing the progression of these disorders. This compound has also been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it can bind to amyloid beta plaques in the brain.

Properties

IUPAC Name

[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 4-chloro-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O4/c16-11-4-1-9(2-5-11)7-14(18)19-24-15(21)10-3-6-12(17)13(8-10)20(22)23/h1-6,8H,7H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIQIDKZTQPDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=NOC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C/C(=N/OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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